An In-depth Technical Guide to NH2-C5-PEG4-N3-L-Lysine-PEG3-N3: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to NH2-C5-PEG4-N3-L-Lysine-PEG3-N3: A Heterobifunctional Linker for Advanced Bioconjugation
This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, NH2-C5-PEG4-N3-L-Lysine-PEG3-N3. This molecule is of significant interest to researchers, scientists, and drug development professionals, particularly in the field of antibody-drug conjugates (ADCs).
Core Structure and Physicochemical Properties
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is a complex, cleavable linker molecule designed with specific functional groups to facilitate the precise construction of bioconjugates.[1] Its structure incorporates a polyethylene (B3416737) glycol (PEG) backbone, a primary amine (NH2), and two azide (B81097) (N3) moieties, all centered around an L-lysine residue.
The PEG chains, consisting of a total of seven ethylene (B1197577) glycol units, impart hydrophilicity to the molecule. This increased water solubility is a critical feature that can enhance the pharmacokinetic properties of the final bioconjugate and reduce aggregation.[2] The primary amine serves as a reactive handle for conjugation to biomolecules, typically through amide bond formation with carboxylic acids or activated esters. The two azide groups are designed for highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3]
A summary of the key quantitative data for NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H49N9O9 | [4] |
| Molecular Weight | 619.71 g/mol | [4] |
| Purity | ≥98% | [4] |
| Solubility | High in water | [3] |
| Storage (Pure Form) | -20°C for up to 3 years | [5] |
| Storage (In Solvent) | -80°C for up to 6 months | [5] |
Synthesis and Purification
While a detailed, step-by-step synthesis protocol for NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is not publicly available, the synthesis of similar heterobifunctional PEG-lysine linkers generally involves a multi-step process. This typically includes the sequential addition of PEG chains to a protected lysine (B10760008) core, followed by the introduction of the amine and azide functional groups.
The general synthetic strategy would likely involve:
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Protection of Lysine: The alpha-amino and carboxyl groups of L-lysine are protected to allow for selective modification of the epsilon-amino group.
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PEGylation: PEG chains with a reactive group on one end (e.g., a tosylate or mesylate) are reacted with the deprotected epsilon-amino group of lysine. This process may be repeated to attach multiple PEG chains.
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Introduction of Functional Groups: The terminal ends of the PEG chains are then functionalized with the desired amine and azide groups. This can be achieved through various chemical transformations, such as the conversion of a terminal hydroxyl group to an azide.
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Deprotection: The protecting groups on the lysine core are removed to yield the final product.
Purification of the final product is typically achieved through chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.
Applications in Bioconjugation and Drug Development
The primary application of NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is as a linker in the construction of antibody-drug conjugates (ADCs).[6] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug.
The heterobifunctional nature of this linker allows for a controlled, sequential conjugation process:
-
The amine group can be used to attach the linker to the antibody, often by reacting with surface-exposed lysine residues.
-
The azide groups provide bioorthogonal handles for the subsequent attachment of a cytotoxic payload that has been modified with a compatible reactive group, such as an alkyne.
This modular approach offers precise control over the drug-to-antibody ratio (DAR), a critical parameter that influences the efficacy and safety of an ADC.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving the use of NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 in the construction of an ADC.
Antibody Modification with the Linker
This protocol describes the conjugation of the linker to a monoclonal antibody via its primary amine group.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NH2-C5-PEG4-N3-L-Lysine-PEG3-N3
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.
Payload Conjugation via Click Chemistry
This protocol outlines the attachment of an alkyne-modified cytotoxic payload to the azide-functionalized antibody.
Materials:
-
Azide-modified antibody (from section 4.1)
-
Alkyne-modified payload (e.g., DBCO-drug conjugate)
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Payload Preparation: Prepare a 10 mM stock solution of the alkyne-modified payload in anhydrous DMSO.
-
Click Chemistry Reaction: To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the alkyne-modified payload stock solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.
-
Incubation: Gently mix the reaction and incubate for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final ADC from excess payload and other reagents using size-exclusion chromatography (SEC) or dialysis.
Mandatory Visualizations
Logical Workflow for ADC Synthesis
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.
Signaling Pathway of an ADC
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorbyt.com [biorbyt.com]
